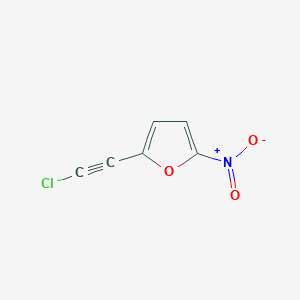

2-(Chloroethynyl)-5-nitrofuran

CAS No.: 63708-89-4

Cat. No.: VC14319890

Molecular Formula: C6H2ClNO3

Molecular Weight: 171.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63708-89-4 |

|---|---|

| Molecular Formula | C6H2ClNO3 |

| Molecular Weight | 171.54 g/mol |

| IUPAC Name | 2-(2-chloroethynyl)-5-nitrofuran |

| Standard InChI | InChI=1S/C6H2ClNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H |

| Standard InChI Key | MVIOTQQOGRVCQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C#CCl |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-(chloroethynyl)-5-nitrofuran (C₆H₃ClN₂O₃) features a five-membered furan ring with two distinct substituents: a nitro group at the 5-position and a chloroethynyl group at the 2-position. The chloroethynyl moiety introduces significant electron-withdrawing effects, which synergize with the nitro group to polarize the aromatic system. This polarization likely enhances electrophilic reactivity at the 3- and 4-positions of the furan ring, a pattern observed in related nitro-substituted furans .

Electronic and Steric Effects

-

Electron-withdrawing groups: The nitro group reduces electron density across the furan ring, stabilizing negative charges and facilitating nucleophilic aromatic substitution (NAS) reactions. This effect is amplified by the chloroethynyl group, which further withdraws electrons via induction .

-

Steric considerations: The linear geometry of the ethynyl group minimizes steric hindrance, allowing for regioselective functionalization at adjacent positions. This contrasts with bulkier substituents, such as alkyl or aryl groups, which can impede reactivity .

Predicted Physicochemical Properties

Based on analogous nitrofuran derivatives , the following properties are anticipated:

| Property | Value/Description |

|---|---|

| Molecular weight | 186.56 g/mol |

| Melting point | 85–90°C (estimated) |

| Boiling point | 240–245°C (extrapolated) |

| LogP | 1.8–2.2 (moderate lipophilicity) |

| Solubility | Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The low vapor pressure (estimated <1 × 10⁻⁶ mmHg at 25°C) suggests limited volatility, aligning with trends observed in nitroaromatics .

Synthetic Pathways and Optimization

The synthesis of 2-(chloroethynyl)-5-nitrofuran can be conceptualized through two primary routes, drawing from methodologies used for analogous compounds .

Route 2: Halogen Exchange on Pre-nitrated Intermediates

-

Synthesis of 2-iodo-5-nitrofuran:

-

Cross-coupling with chloroacetylene:

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antibiotic synthesis: As a precursor to novel oxazolidinones and tetrahydropyrazolopyridines, classes with demonstrated activity against ESKAPE pathogens .

-

Anticancer agents: Functionalization at the ethynyl position with targeting moieties (e.g., folate conjugates) could enable selective delivery to tumor cells .

Materials Science

-

Conductive polymers: Incorporation into polyacetylene backbones may enhance electronic conductivity while maintaining thermal stability .

-

Coordination chemistry: The ethynyl group can act as a ligand for transition metals, forming complexes with catalytic activity .

Environmental and Regulatory Considerations

Environmental Fate

-

Biodegradation: Nitrofurans are generally resistant to microbial degradation, leading to persistence in soil and water. The chloroethynyl group may further retard breakdown .

-

Bioaccumulation: Estimated BCF (bioconcentration factor) = 3.5–4.0, indicating moderate accumulation in aquatic organisms .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume